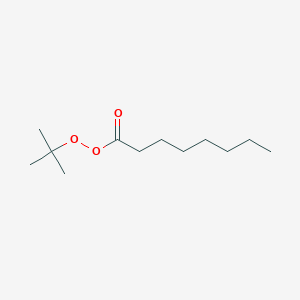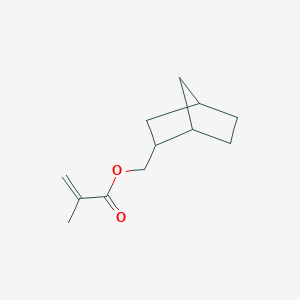
Norborn-2-ylmethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norborn-2-ylmethyl methacrylate is a monomer used in the synthesis of polymers with unique properties. It is a versatile compound that has found numerous applications in scientific research.
Wirkmechanismus
The mechanism of action of norborn-2-ylmethyl methacrylate is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking process results in the formation of a three-dimensional network, which imparts unique properties to the resulting polymer.
Biochemische Und Physiologische Effekte
Norborn-2-ylmethyl methacrylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and non-carcinogenic. In addition, the compound is not expected to bioaccumulate or persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Norborn-2-ylmethyl methacrylate has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and purified. In addition, it can be polymerized using a variety of methods, including free radical polymerization, anionic polymerization, and cationic polymerization. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and polymerization.
Zukünftige Richtungen
Norborn-2-ylmethyl methacrylate has numerous potential future directions for scientific research. One possible direction is the development of new polymers with unique properties for use in electronic and optical applications. Another possible direction is the use of the compound as a crosslinking agent in the synthesis of new materials, such as hydrogels and nanocomposites. Finally, the compound may have potential applications in the field of biomedicine, such as in drug delivery systems and tissue engineering.
Synthesemethoden
Norborn-2-ylmethyl methacrylate can be synthesized through a multi-step process involving the reaction of norbornene with methacryloyl chloride. The resulting product is then purified through distillation or chromatography. The yield of the synthesis reaction is typically high, and the purity of the final product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
Norborn-2-ylmethyl methacrylate has found numerous applications in scientific research. It is commonly used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability, high glass transition temperature, and good mechanical properties. These polymers have found applications in various fields, including electronics, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
10375-00-5 |
|---|---|
Produktname |
Norborn-2-ylmethyl methacrylate |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |
InChI-Schlüssel |
LTZJEGMQCRHIKJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Kanonische SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Andere CAS-Nummern |
10375-00-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



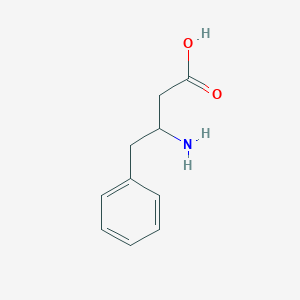
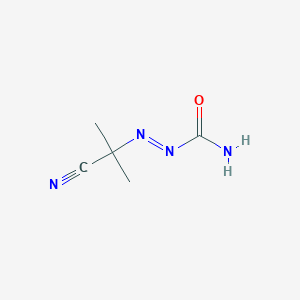
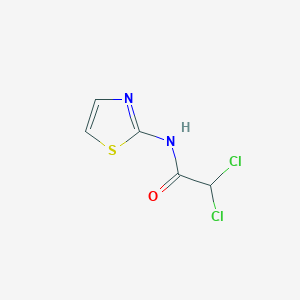
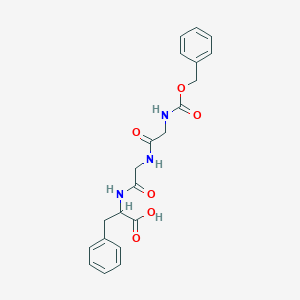
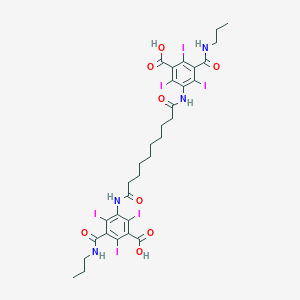
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
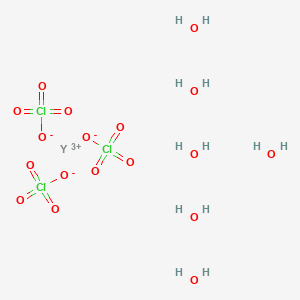
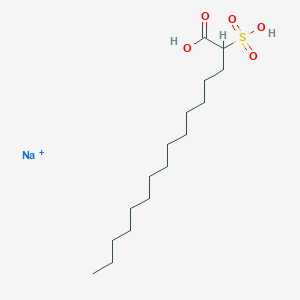
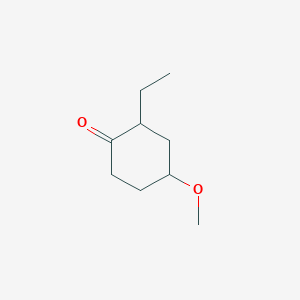
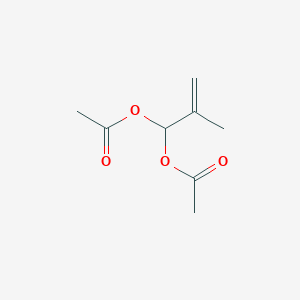

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
